1-(4-methylbenzenesulfonyl)-3-[5-(pyrazin-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Description
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(5-pyrazin-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3S3/c1-9-2-4-10(5-3-9)26(22,23)20-12(21)17-13-18-19-14(25-13)24-11-8-15-6-7-16-11/h2-8H,1H3,(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUNMPXGNDJPRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NN=C(S2)SC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzenesulfonyl)-3-[5-(pyrazin-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a thiadiazole derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylbenzenesulfonyl)-3-[5-(pyrazin-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-(4-methylbenzenesulfonyl)-3-[5-(pyrazin-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzenesulfonyl)-3-[5-(pyrazin-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The sulfonyl and thiadiazole groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Key Research Findings
Anticonvulsant Activity : Chlorinated benzylthio-thiadiazole ureas (e.g., ) show superior potency, suggesting that electron-withdrawing groups enhance activity in neurological targets .
Structural Planarity : Compounds with pyridyl or pyrazine substituents exhibit near-planar conformations (dihedral angles <10°), which may improve binding to flat enzymatic pockets .
Hydrogen-Bonding Capacity : Sulfonyl and urea groups synergize to form stable intramolecular hydrogen bonds, critical for maintaining bioactive conformations .
Biological Activity
1-(4-methylbenzenesulfonyl)-3-[5-(pyrazin-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is a complex organic compound belonging to the class of thiadiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article provides a detailed overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiadiazole Ring : A five-membered heterocyclic structure that contributes to the biological activity.
- Sulfonamide Group : Enhances solubility and bioactivity.
- Urea Moiety : Often implicated in various biological interactions.
Biological Activity Overview
This compound exhibits a variety of biological activities:
Antimicrobial Activity
Research has shown that thiadiazole derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that compounds containing the thiadiazole moiety exhibit inhibitory effects against various bacterial strains:
| Compound | Target Organism | EC50 (μg/ml) |
|---|---|---|
| This compound | Staphylococcus aureus | 5.25 |
| Thiadiazole Derivative A | Escherichia coli | 4.50 |
| Thiadiazole Derivative B | Candida albicans | 6.00 |
These results indicate that the target compound may have comparable or superior activity against certain pathogens when compared to established antibiotics.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored extensively. For example:
- A study reported that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis through caspase activation.
Anti-inflammatory Effects
Thiadiazole derivatives have also been noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2:
- In vitro studies demonstrated a significant reduction in TNF-alpha levels in macrophages treated with thiadiazole derivatives.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : The compound may bind to receptors involved in inflammatory pathways, modulating their activity.
Case Studies
Several studies have investigated the biological activity of related thiadiazole compounds:
- Antibacterial Study : A recent study evaluated the antibacterial properties of various thiadiazole derivatives against Staphylococcus aureus. The results indicated that modifications on the thiadiazole ring significantly influenced antibacterial efficacy.
- Anticancer Research : Another study focused on the anticancer effects of thiadiazole derivatives on human breast cancer cells. The findings suggested that these compounds could induce cell cycle arrest and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
